molecular formula C13H6Cl2F3N3 B2467906 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 338795-19-0

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2467906
CAS No.: 338795-19-0
M. Wt: 332.11
InChI Key: UFSAXVRSJRXDOL-UHFFFAOYSA-N
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Description

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a sophisticated chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound integrates a [1,2,4]triazolo[4,3-a]pyridine core, a privileged structure in pharmaceutical development known for its ability to interact with a range of biological targets. The strategic substitution pattern on the core structure enhances its utility as a building block; the chloro and trifluoromethyl groups serve as versatile handles for further synthetic modification via cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly generate a diverse library of analogs for structure-activity relationship (SAR) studies. The presence of the 4-chlorophenyl moiety at the 3-position is a critical feature that can significantly influence the compound's planarity, electronic distribution, and overall binding affinity to enzymatic targets. Research into analogous triazolopyridine and piperazinyl-pyridazine systems has demonstrated their relevance in the synthesis of compounds with significant analgesic and anti-inflammatory properties, suggesting potential applications in the development of new therapeutic agents for central nervous system (CNS) and inflammatory disorders. The molecular architecture of this compound makes it a valuable probe for researching novel mechanisms of action, particularly in areas requiring high structural diversity and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

8-chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F3N3/c14-9-3-1-7(2-4-9)11-19-20-12-10(15)5-8(6-21(11)12)13(16,17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSAXVRSJRXDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the one-pot synthesis from 2-hydrazinopyridine and substituted aromatic aldehydes under mild conditions . This method is efficient and operationally simple, providing good yields at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Cycloaddition reactions may require specific catalysts and conditions, such as photocatalysts and controlled light exposure .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the triazole ring.

Scientific Research Applications

Overview

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with significant potential in various scientific research applications. Its unique structural properties contribute to its biological activity, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. Studies have shown that this compound displays potent activity against various bacterial strains. The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.

Antiparasitic Properties

This compound has been investigated for its antiparasitic effects, particularly against protozoan parasites such as Leishmania species. The structure-activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance its efficacy against these parasites. Data from recent studies highlight the compound's potential as a lead candidate for developing new treatments for leishmaniasis.

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-pyridines have garnered attention in recent research. The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Cancer Research

Emerging studies have shown that this compound may possess anticancer properties. Preliminary findings indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyridine derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent.

Case Study 2: Antiparasitic Activity

Research conducted by Smith et al. (2023) assessed the effectiveness of this compound against Leishmania donovani. The study reported an IC50 value of 10 µM, indicating significant antiparasitic activity. The authors emphasized the need for further optimization to improve solubility and bioavailability.

Toxicological Profile

Preliminary toxicological assessments suggest that this compound exhibits moderate toxicity at high concentrations. It is essential to conduct comprehensive toxicological evaluations to determine safe dosage levels for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, it has been identified as a potent inhibitor of the human 11β-hydroxysteroid dehydrogenase-type 1 enzyme, which plays a role in cortisol metabolism . The compound’s structure allows it to bind to the active site of the enzyme, inhibiting its activity and potentially modulating related biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 3-(4-chlorophenyl) group in the target compound is analogous to 3-(4-propylphenyl) in herbicidal derivatives, suggesting bulky aromatic substituents enhance binding to plant targets . Sulfonyl (-SO₂) and thioether (-S-) substituents (e.g., in ) correlate with antifungal activity, likely due to improved membrane penetration or enzyme inhibition.

Comparison with Analogues:

  • Antifungal Derivatives : Synthesized via nucleophilic substitution of thiols with benzyl halides .
  • Herbicidal Derivatives : Prepared by alkylation of triazolopyridine-thiol intermediates with propyl halides .

Crystallographic and Computational Studies

  • The crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine (monoclinic, space group P2₁/c) reveals planar triazole and pyridine rings, with dihedral angles of 81.6° between the benzylthio group and the core. This geometry may facilitate π-π stacking in target binding .
  • Density functional theory (DFT) studies on similar compounds show that electron-withdrawing groups (e.g., -CF₃) lower HOMO-LUMO gaps, enhancing reactivity .

Biological Activity

8-Chloro-3-(4-chlorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity against various pathogens.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C13_{13}H6_6Cl2_2F3_3N4_4
  • Molecular Weight: 342.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant activity against a variety of biological targets, particularly in the fields of antiviral and antibacterial research.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives. For instance, compounds similar to this compound have shown effectiveness against viral pathogens like Chlamydia trachomatis. The presence of the trifluoromethyl group is crucial for enhancing antiviral activity, as demonstrated in various derivatives where its absence led to diminished efficacy .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this triazole compound possess notable antimicrobial properties. For example, compounds with similar structures have been tested against Mycobacterium tuberculosis and exhibited promising results . The biological evaluation showed that some derivatives were effective at concentrations as low as 0.96 μg/mL .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors involved in pathogen replication or survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the molecular structure significantly influence biological activity. For instance:

  • The substitution at the 4-position with electron-withdrawing groups enhances activity.
  • The presence of halogens like chlorine and trifluoromethyl groups has been linked to increased potency against various microbial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyPathogenActivityConcentration
TMVHighEC50_{50} = 30.57 μM
M. tuberculosisModerateIC50_{50} = 0.96 μg/mL
C. trachomatisSelectiveVarious analogues tested

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